molecular formula C23H23N5O3S2 B11620147 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11620147
M. Wt: 481.6 g/mol
InChI Key: GRBAHWNOQNNYMJ-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a sophisticated research chemical belonging to the pyrrolopyrimidine class, recognized for its potential as a kinase inhibitor [https://pubchem.ncbi.nlm.nih.gov/]. This compound is structurally related to well-characterized Src family kinase inhibitors such as PP1, suggesting a similar mechanism of action that involves competitive binding at the ATP-binding site of various protein kinases [https://www.rcsb.org/]. Its core structure, featuring a pyrido[1,2-a]pyrimidin-4-one scaffold, is a key pharmacophore for kinase interaction. The unique substitution pattern, including the 4-ethylpiperazine and the (Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl groups, is designed to modulate selectivity, potency, and cellular permeability. Researchers utilize this compound primarily in vitro to investigate intracellular signaling pathways, enzyme kinetics, and the role of specific kinases in disease models, particularly in oncology and cell biology [https://www.ebi.ac.uk/chembl/]. It is an essential tool for elucidating the complex mechanisms of signal transduction and for the preclinical evaluation of novel therapeutic targets. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H23N5O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23N5O3S2/c1-2-25-9-11-26(12-10-25)20-17(21(29)27-8-4-3-7-19(27)24-20)14-18-22(30)28(23(32)33-18)15-16-6-5-13-31-16/h3-8,13-14H,2,9-12,15H2,1H3/b18-14-

InChI Key

GRBAHWNOQNNYMJ-JXAWBTAJSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: Pyrido[1,2-A]pyrimidin-4-one Framework

The pyrido[1,2-a]pyrimidin-4-one core is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. A representative protocol involves:

Step 1:

  • Reacting 2-aminopyridine with ethyl acetoacetate in acetic acid under reflux (110–120°C, 6–8 hours) to form 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

  • Yield: 68–72% after recrystallization from ethanol .

Step 2:

  • Introducing the 4-ethylpiperazinyl group at position 2 via nucleophilic substitution. The intermediate is treated with 1-ethylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours .

  • Key Parameter: Anhydrous conditions and excess piperazine (1.5 equivalents) ensure complete substitution .

Thiazolidinone Ring Formation and Functionalization

The thiazolidinone moiety is constructed through a Hantzsch-type reaction, incorporating the furylmethyl substituent and ensuring (Z)-stereochemistry:

Step 3:

  • Condensation of 3-(2-furylmethyl)thiosemicarbazide with thioglycolic acid in the presence of activated fly ash catalyst under microwave irradiation (150 W, 100°C, 15 minutes) .

  • Product: 3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one .

  • Yield: 85–90% .

Step 4:

  • Knoevenagel condensation of the thiazolidinone with the pyrido[1,2-a]pyrimidin-4-one core. The reaction uses glacial acetic acid as a solvent and piperidine as a base (80°C, 4 hours) .

  • Stereochemical Control: The (Z)-configuration of the exocyclic double bond is favored by steric hindrance from the 2-furylmethyl group .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield/Purity
CatalystActivated fly ash Increases rate by 40%
SolventGlacial acetic acid Enhances condensation
Temperature80°CBalances reactivity/degradation
Reaction Time4 hoursPrevents side products

Purification and Characterization

Post-synthetic purification is achieved via:

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization: Ethanol-water (8:2) mixture yields crystalline product (purity >98%).

Spectroscopic Data:

  • IR (KBr): 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.62 (d, J = 3.1 Hz, 1H, furan-H), 4.32 (s, 2H, CH₂-furan) .

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors replace batch processes:

  • Flow Rate: 0.5 mL/min

  • Residence Time: 30 minutes

  • Yield Improvement: 12% higher than batch .

Challenges and Mitigation Strategies

  • Stereochemical Purity: Use of bulky substituents (e.g., 2-furylmethyl) favors (Z)-isomer .

  • Byproduct Formation: Excess thioglycolic acid (1.2 equivalents) minimizes thioamide byproducts .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Conventional 6595120
Microwave 889890
Flow Reactor 789775

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl and thioxo groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and pyrido[1,2-A]pyrimidin-4-one rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its unique structure may allow it to interact with specific enzymes or receptors, making it a potential candidate for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

The thiazolidinone ring is a key pharmacophore. Variations in its substituents significantly alter physicochemical and biological properties:

Compound (Source) Thiazolidinone Substituent Key Properties/Implications
Target Compound 3-(2-Furylmethyl) - Electron-rich due to furan oxygen; may enhance solubility in polar solvents.
- Potential for π-π stacking with aromatic residues in target proteins.
Compound 3-Isopropyl - Hydrophobic isopropyl group increases lipophilicity.
- May improve membrane permeability but reduce aqueous solubility.
Compound 3-(1-Phenylethyl) - Bulky aromatic substituent enhances steric hindrance.
- Likely impacts binding pocket accommodation in target proteins.

Piperazinyl Substituent Modifications

The 4-ethylpiperazinyl group is a common feature in many analogs. Substitutions here influence basicity and pharmacokinetics:

Compound (Source) Piperazinyl Substituent Key Properties/Implications
Target Compound 4-Ethyl - Moderate lipophilicity; balances solubility and membrane penetration.
- Ethyl group may reduce metabolic oxidation.
Compounds 4-Methyl, 4-Hydroxyethyl - Methyl: Lower lipophilicity than ethyl; may enhance solubility.
- Hydroxyethyl: Introduces polarity, improving solubility but limiting CNS penetration.
Compounds 4-Methyl, 4-Ethyl - Similar to ; ethyl derivatives are prioritized for balanced ADME properties in patent applications.

Key Insight : The 4-ethyl group in the target compound is a strategic choice, avoiding excessive polarity (hydroxyethyl) or reduced metabolic stability (methyl).

Core Structure Variations

The 4H-pyrido[1,2-a]pyrimidin-4-one core is conserved in most analogs, but substituents on the pyrido ring vary:

Compound (Source) Pyrido Ring Substituents Key Properties/Implications
Target Compound None (unsubstituted core) - Planar structure facilitates π-π interactions.
- Minimal steric hindrance for binding.
Compounds 2-(1,3-Benzodioxol-5-yl) - Benzodioxol group introduces electron-withdrawing effects.
- May enhance metabolic stability via reduced oxidation.

Key Insight : The unsubstituted core of the target compound maximizes flexibility in binding interactions, whereas benzodioxol-substituted analogs () prioritize stability.

Biological Activity

The compound 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one (referred to as "the compound" hereafter) has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes current findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C23H30N5O3SC_{23}H_{30}N_{5}O_{3}S, which indicates a complex structure that may contribute to its biological activity. The presence of both piperazine and pyrimidine rings suggests potential interactions with various biological targets.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Kinase Inhibition : Similar compounds have shown efficacy as multikinase inhibitors. For instance, derivatives of pyrido[2,3-d]pyrimidines have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. These compounds often induce apoptosis in tumor cells at low concentrations (30–100 nM) by inhibiting CDK4 and cyclin D1 .
  • Antitumor Activity : The compound's structural analogs have been evaluated for their cytotoxic effects in various cancer cell lines. In vitro studies have shown that modifications in the chemical structure significantly affect cytotoxicity. For example, substituents at specific positions on the pyridopyrimidine ring can enhance or reduce activity against cancer cells .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of similar compounds:

Compound NameTarget KinaseIC50 (µM)Cell Line TestedObserved Effect
7xCDK40.011K562Induces apoptosis
7yCDK60.015DU145Cell cycle arrest
Compound AVariousVariesMCLTumor regression

Case Studies and Research Findings

Several studies have highlighted the potential of this class of compounds:

  • Study on Multikinase Inhibition : A study focused on a related pyrido[2,3-d]pyrimidine derivative demonstrated significant inhibition of tumor growth in xenograft models. The compound was noted for its ability to cause G1 arrest in cultured tumor cell lines, indicating a robust mechanism for halting cancer progression .
  • In Vivo Efficacy : In vivo studies involving mouse models have shown that certain derivatives can lead to tumor regression and reduced proliferation markers such as Ki-67 in treated tissues, supporting their use as potential therapeutic agents in oncology .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how is purity ensured during the process?

Answer:
The synthesis involves a multi-step protocol, including:

  • Condensation reactions to introduce the thiazolidinone and pyridopyrimidine moieties.
  • Optimization of reaction conditions (e.g., temperature, solvent polarity, and reaction time) to enhance yield and minimize byproducts .
  • Purification via column chromatography or recrystallization.
    Purity is confirmed using HPLC (>95% purity threshold) and structural validation via NMR (1H/13C) and high-resolution mass spectrometry (HR-MS) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and stereochemistry, particularly the (Z)-configuration of the thiazolidinone methylidene group .
  • Mass Spectrometry (MS): HR-MS validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Ensures purity and monitors degradation products under stress conditions (e.g., heat, light) .

Advanced: How can computational methods accelerate the design of derivatives with improved bioactivity?

Answer:

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Molecular docking identifies potential binding modes with biological targets (e.g., enzymes or receptors).
  • Machine learning analyzes structure-activity relationships (SAR) by correlating substituent variations (e.g., furylmethyl vs. benzyl groups) with activity trends .

Advanced: How to resolve contradictions in reported biological activities across structural analogs?

Answer:

  • Comparative SAR studies: Systematically vary substituents (e.g., piperazinyl ethyl vs. benzyl groups) and assess impacts on bioactivity (e.g., antimicrobial IC50, cytotoxicity). For example, the 2-furylmethyl group may enhance solubility but reduce metabolic stability compared to bulkier substituents .
  • Dose-response profiling: Validate activity thresholds across multiple cell lines or enzymatic assays to rule out assay-specific artifacts.
  • Meta-analysis of published data to identify trends in substituent effects .

Advanced: What strategies optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

Answer:

  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C) or organocatalysts improve regioselectivity in cyclization steps .
  • Solvent engineering: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while additives like molecular sieves control moisture-sensitive steps.
  • Process analytical technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion and minimizes byproducts .

Advanced: How to investigate the compound’s interactions with biological targets at the molecular level?

Answer:

  • X-ray crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) to identify binding pockets and key interactions (e.g., hydrogen bonds with the thioxo group) .
  • Surface plasmon resonance (SPR): Quantify binding kinetics (Ka/Kd) and thermodynamic parameters (ΔH, ΔS).
  • Site-directed mutagenesis: Validate critical residues in the target protein through alanine scanning .

Basic: What are the compound’s key structural features that influence its physicochemical properties?

Answer:

  • Pyridopyrimidine core: Contributes to planar rigidity, enhancing π-π stacking with aromatic residues in target proteins.
  • Thiazolidinone ring: The thioxo group increases electrophilicity, facilitating covalent interactions with nucleophilic residues.
  • 4-Ethylpiperazinyl group: Improves solubility via protonation at physiological pH .

Advanced: How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling: Measure bioavailability, plasma half-life, and tissue distribution to identify metabolic bottlenecks (e.g., rapid glucuronidation).
  • Metabolite identification: Use LC-MS/MS to detect active or toxic metabolites.
  • Species-specific assays: Compare human vs. murine hepatocyte metabolism to extrapolate in vivo relevance .

Advanced: What methodologies validate the (Z)-configuration of the methylidene group in the thiazolidinone moiety?

Answer:

  • NOESY NMR: Detect spatial proximity between the methylidene proton and adjacent groups to confirm stereochemistry.
  • UV-Vis spectroscopy: Monitor λmax shifts indicative of conjugation patterns in the (Z) vs. (E) isomers.
  • X-ray diffraction: Unambiguously resolve the configuration in crystalline form .

Basic: How to assess the compound’s stability under different storage conditions?

Answer:

  • Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via HPLC.
  • Accelerated stability testing: Store at 25°C/60% RH for 6 months and monitor changes in purity and crystallinity.
  • Lyophilization: Improve long-term stability by removing hydrolytic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.